6-Isocyanatoisoquinoline
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Overview
Description
6-Isocyanatoisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinoline compounds are characterized by a benzene ring fused to a pyridine ring The isocyanate functional group (-N=C=O) attached to the isoquinoline ring makes this compound a unique and reactive compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isocyanatoisoquinoline typically involves the introduction of the isocyanate group to the isoquinoline ring. One common method is the reaction of 6-aminoisoquinoline with phosgene (COCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{6-Aminoisoquinoline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Isocyanatoisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of urea derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 6-aminoisoquinoline and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Cycloaddition Reagents: Dienes and alkynes are used in cycloaddition reactions.
Hydrolysis Conditions: Aqueous acidic or basic conditions facilitate hydrolysis.
Major Products:
Urea Derivatives: Formed from nucleophilic substitution reactions.
Heterocyclic Compounds: Resulting from cycloaddition reactions.
6-Aminoisoquinoline: Produced through hydrolysis.
Scientific Research Applications
6-Isocyanatoisoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 6-Isocyanatoisoquinoline primarily involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is electrophilic and readily reacts with nucleophilic sites in biological molecules, such as amino groups in proteins. This reactivity can lead to the formation of stable urea linkages, which can alter the function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions.
Comparison with Similar Compounds
Isoquinoline: The parent compound without the isocyanate group.
Quinoline: A structural isomer with the nitrogen atom in a different position.
6-Aminoisoquinoline: The precursor used in the synthesis of 6-Isocyanatoisoquinoline.
Uniqueness: this compound is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other isoquinoline derivatives and makes it valuable for specialized applications in various fields.
Properties
IUPAC Name |
6-isocyanatoisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c13-7-12-10-2-1-9-6-11-4-3-8(9)5-10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHXJXZVCUMPPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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